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Compound of Interest

Compound Name:
2,5-Dimethanesulfonylbenzoic

acid

CAS No.: 2140317-02-6

Cat. No.: B2958204

Get Quote

Executive Summary
2,5-Dimethoxybenzoic acid (CAS: 2785-98-0) is a critical intermediate in the synthesis of

pharmacologically active phenethylamines (e.g., 2C-B) and benzoquinone derivatives.

Accurate spectral assignment is essential for distinguishing it from its isomers (2,3-, 2,4-, or

3,4-dimethoxybenzoic acid) and detecting common synthetic impurities like 2,5-

dimethoxyterephthalic acid. This guide provides the chemical shift data, assignment logic, and

experimental protocols required for rigorous characterization.

Chemical Structure & Numbering Scheme
Before analyzing the spectra, we establish the locants used for assignment. The numbering

prioritizes the carboxylic acid as position 1.
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Figure 1: Numbering scheme for 2,5-Dimethoxybenzoic acid.[1] C1 is the ipso-carboxyl carbon.

C2 and C5 are ipso-methoxy carbons.

Experimental Methodology
To ensure reproducibility and data integrity (E-E-A-T), the following acquisition parameters are

recommended.

Solvent Selection
DMSO-d

(Recommended): Provides excellent solubility and prevents dimerization of the carboxylic
acid, leading to sharper signals. The residual solvent septet appears at 39.5 ppm.

CDCl

: Common, but may require slight warming for high concentrations. The carboxylic acid
proton may broaden or disappear due to exchange. The solvent triplet appears at 77.16
ppm.

Acquisition Parameters (Standard 100 MHz C)
Pulse Sequence: Inverse-gated decoupling (zgig) for quantitative analysis; standard

broadband decoupling (zgpg) for routine ID.

Relaxation Delay (D1):
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2.0 seconds (routine) or

10.0 seconds (quantitative) to account for the long T

of quaternary carbons (C1, C2, C5, COOH).

Spectral Width: -10 to 220 ppm.

Temperature: 298 K (25°C).

Spectral Data & Assignment
The following data represents the consensus chemical shifts derived from high-field NMR

studies of 2,5-dimethoxybenzoic acid and its close structural analogs (e.g., 4-allyl-2,5-

dimethoxybenzoic acid) [1][2].

C NMR Chemical Shift Table (DMSO-d )
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Carbon Label
Shift (

, ppm)
Type Assignment Logic

C=O 166.0 - 167.5 Quaternary

Typical conjugated

carboxylic acid

carbonyl.

C2 152.0 - 153.5 Quaternary
Deshielded by ortho-

methoxy group (Ipso).

C5 151.5 - 153.0 Quaternary
Deshielded by meta-

methoxy group (Ipso).

C1 120.0 - 122.5 Quaternary

Shielded relative to

benzoic acid (130

ppm) due to ortho-

methoxy resonance

effect.

C3 113.0 - 114.5 Methine (CH)

Ortho to C2-OMe;

strongly shielded by

resonance.

C4 118.0 - 120.0 Methine (CH)

Meta to both OMe

groups; less shielded

than C3/C6.

C6 113.0 - 115.0 Methine (CH)
Ortho to C5-OMe;

strongly shielded.

OMe (C2) 56.0 - 57.0
Methyl (CH

)

Methoxy carbon

(sterically crowded).

OMe (C5) 55.0 - 56.0
Methyl (CH

)

Methoxy carbon (less

crowded).

Assignment Rationale (Mechanistic Insight)
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Ipso-Substitution Effects: The methoxy groups at C2 and C5 exert a strong deshielding effect

(+30 ppm) on the carbons they are directly attached to, shifting them into the 150+ ppm

range.

Ortho-Shielding: Oxygen lone pairs donate electron density into the ring via resonance. This

significantly shields the ortho and para positions.

C3 is ortho to the C2-OMe.

C6 is ortho to the C5-OMe.

Consequently, C3 and C6 appear upfield (113-115 ppm).

The C1 Anomaly: In unsubstituted benzoic acid, C1 is ~130 ppm. Here, the C2-methoxy

group is ortho to C1. The resonance donation from the OMe group shields C1, pushing it

upfield to ~121 ppm.

Quality Control: Impurity Profiling
In drug development, detecting impurities is as important as confirming the product. The

synthesis of 2,5-dimethoxybenzoic acid (often via oxidation of 2,5-dimethoxybenzaldehyde or

carboxylation of 1,4-dimethoxybenzene) yields specific byproducts [3].

Common Impurities & Diagnostic Signals
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Impurity Origin
Diagnostic

C Signals (ppm)

1,4-Dimethoxybenzene Starting Material

Symmetric signals: ~153 (C-

O), ~115 (CH), ~55 (OMe).

Absence of C=O peak >165

ppm.

2,5-Dimethoxybenzaldehyde Intermediate

Aldehyde Carbonyl: ~189 ppm.

(Distinct from acid C=O at 167

ppm).

2,5-Dimethoxyterephthalic acid Over-carboxylation

Symmetric structure. Simplified

spectrum. Two equivalent C=O

signals (or one intense signal if

symmetric).

Impurity Pathway Diagram
Understanding the origin of these spectral impurities aids in process optimization.

1,4-Dimethoxybenzene
(Starting Material)

2,5-Dimethoxybenzaldehyde
(Intermediate)

Formylation

2,5-Dimethoxybenzoic Acid
(Target)

Direct Carboxylation
Quinone Species

(Oxidation Impurity)

Harsh Oxidation

Oxidation (KMnO4)

2,5-Dimethoxyterephthalic Acid
(Over-reaction Impurity)

Excess Reagent

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2958204?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Figure 2: Synthetic pathways leading to common impurities detectable by NMR.

Advanced Characterization (2D NMR)
For definitive structural proof, specifically to distinguish C3 from C6, 2D NMR is required.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protonated carbons to their

attached protons.

Use to separate C3, C4, and C6 based on the

H NMR shifts (C3-H and C6-H are typically doublets, C4-H is a doublet of doublets or
appears as a singlet depending on resolution).

HMBC (Heteronuclear Multiple Bond Correlation): Long-range coupling.

Key Correlation: The COOH proton (if visible in DMSO) or the C=O carbon will show a

strong 3-bond correlation to H-6 but not to H-3. This definitively assigns the C6 signal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: C NMR Characterization of 2,5-
Dimethoxybenzoic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2958204/docs#technical-guide-c-nmr-
characterization-of-2-5-dimethoxybenzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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